molecular formula C10H22NaO4S B1323545 Sodium decyl sulfate CAS No. 142-87-0

Sodium decyl sulfate

Cat. No.: B1323545
CAS No.: 142-87-0
M. Wt: 261.34 g/mol
InChI Key: IFWQJLOEDLBVJO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sodium decyl sulfate, an anionic surfactant, primarily targets lipid molecules in the cells . It is known to interact with the lipid molecules in the cells of the vein wall . It also has a significant impact on the respiratory system .

Mode of Action

The compound interacts with its targets by acting as a potent toxin for endothelial cells . Brief exposure to even low concentrations of this compound is effective in stripping the endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process . This interaction leads to significant changes in the cells, including inflammation and thrombus formation .

Biochemical Pathways

It is known that the compound’s action can lead to structural changes in micelles, transforming their shape from cylindrical to plate-like . This transformation is likely to affect various biochemical processes, particularly those involving the stabilization of micelles with different shapes and sizes .

Pharmacokinetics

It is known that the compound’s action is influenced by its concentration and temperature . For instance, heat capacities of aqueous solutions of this compound have been studied in the 0.28–0.42 mol kg −1 range of molar concentrations and the 278–363 K range of temperatures .

Result of Action

The primary result of this compound’s action is the inflammatory destruction of the internal lining of the vein and thrombus formation, eventually leading to sclerosis of the vein . This action can have significant molecular and cellular effects, including changes in the structure and function of the cells .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the compound’s action is affected by its concentration and temperature . Moreover, the presence of other ions in the environment can also influence the compound’s action. For example, the presence of ammonium ions can enhance the kinetics of the compound’s action .

Biochemical Analysis

Biochemical Properties

Sodium decyl sulfate plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules by disrupting their hydrophobic interactions. This disruption leads to the solubilization of membrane proteins and the denaturation of proteins, which is essential for techniques such as polyacrylamide gel electrophoresis (PAGE) and protein purification . This compound is known to interact with enzymes like alkyl sulfatase, which catalyzes the hydrolysis of sulfate esters, and alcohol dehydrogenase, which oxidizes alcohols to aldehydes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It disrupts cell membranes, leading to cell lysis and the release of intracellular contents . This disruption activates cell wall integrity signaling pathways and restricts cell growth, as observed in Saccharomyces cerevisiae . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the membrane environment and affecting the function of membrane-bound proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to proteins and disrupts their secondary and tertiary structures, leading to protein unfolding and denaturation . This interaction is facilitated by the amphiphilic nature of this compound, which allows it to insert into lipid bilayers and disrupt membrane integrity . The compound also inhibits or activates enzymes by altering their conformation and accessibility to substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but its effectiveness can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in membrane composition and protein expression levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can be used to study the permeability and integrity of cell membranes without causing significant toxicity . At high doses, this compound can be toxic and cause adverse effects such as inflammation, tissue damage, and disruption of normal cellular functions . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its biodegradation by microorganisms. The biodegradation process involves the hydrolysis of the sulfate ester bond by alkyl sulfatase, followed by the oxidation of the resulting alcohol to aldehyde and then to carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase . These metabolic pathways are essential for the removal of this compound from the environment and its conversion into less harmful compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s amphiphilic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets . This distribution pattern affects its localization and activity within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting membrane-bound organelles and compartments. It can localize to the endoplasmic reticulum, Golgi apparatus, and plasma membrane, where it exerts its effects on membrane integrity and protein function . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium decyl sulfate is typically synthesized through a sulfation reaction. The process involves the reaction of decanol (a ten-carbon alcohol) with sulfur trioxide (SO₃) in a continuous reactor, such as a falling film reactor. The resulting decyl sulfate is then neutralized with sodium hydroxide (NaOH) to produce this compound .

Industrial Production Methods: The industrial production of this compound follows the same basic synthetic route but on a larger scale. The continuous sulfation process ensures high efficiency and consistent product quality. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium decyl sulfate primarily undergoes substitution reactions due to its sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Decanol, amine derivatives

    Oxidation: Decanoic acid, sulfuric acid

    Reduction: Decanol, sodium sulfate

Scientific Research Applications

Sodium decyl sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Sodium Decyl Sulfate: this compound is unique due to its ten-carbon chain, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a wetting and dispersing agent in various industrial applications .

Properties

CAS No.

142-87-0

Molecular Formula

C10H22NaO4S

Molecular Weight

261.34 g/mol

IUPAC Name

sodium;decyl sulfate

InChI

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);

InChI Key

IFWQJLOEDLBVJO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCOS(=O)(=O)O.[Na]

142-87-0

physical_description

Liquid;  WetSolid

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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